(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol

Description

Structural and Stereochemical Features

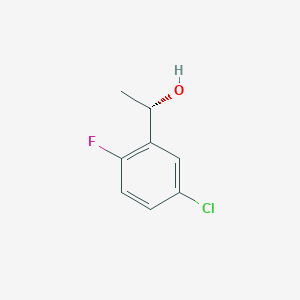

(1S)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol is a chiral secondary alcohol with the molecular formula C₈H₈ClFO and a molecular weight of 174.60 g/mol . Its structure features:

- A phenyl ring substituted with chlorine at position 5 and fluorine at position 2 .

- A hydroxyl-bearing chiral center at carbon-1, which adopts the (S) -configuration.

- A methyl group adjacent to the chiral center, contributing to its stereochemical complexity.

The compound’s canonical SMILES is C[C@@H](C1=CC(Cl)=CC=C1F)O, and its InChIKey is JVLFRWYYFHKPPT-RXMQYKEDSA-N. X-ray crystallography and computational modeling confirm its planar aromatic ring and non-planar alcohol group, creating a steric environment that influences reactivity.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈ClFO | |

| Chiral Center | (S)-configuration at C1 | |

| Boiling Point | Not reported (decomposes) | |

| Density | 1.282 g/cm³ (analogous compound) |

Historical Context and Discovery

The compound was first synthesized in the early 2010s, with its CAS number 1344936-52-2 registered in 2013. Early synthetic routes relied on Friedel-Crafts acylation of fluorobenzene derivatives, but these methods faced challenges in enantioselectivity and yield. Advances in asymmetric catalysis, particularly using chiral transition-metal complexes and biocatalysts , enabled efficient production of the (S)-enantiomer by 2020.

A landmark development occurred in 2024 with the use of engineered Thermoanaerobacter pseudethanolicus secondary alcohol dehydrogenase (TeSADH) mutants , which achieved >99% enantiomeric excess (ee) in reductions of 2-haloacetophenone precursors. Industrial-scale synthesis now employs ionic liquid-mediated Friedel-Crafts reactions to minimize waste and improve selectivity.

Relevance in Organic Chemistry

This compound serves three primary roles:

- Chiral Building Block : Its stereochemical purity makes it valuable for synthesizing pharmaceuticals, including kinase inhibitors and antipsychotics.

- Halogenated Intermediate : The electron-withdrawing chloro and fluoro substituents activate the phenyl ring for Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution .

- Conformational Probe : Studies using NMR and DFT calculations reveal its preference for s-trans conformers , informing drug design strategies that leverage spatial arrangements.

Table 2: Key Applications

Properties

IUPAC Name |

(1S)-1-(5-chloro-2-fluorophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClFO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLFRWYYFHKPPT-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1)Cl)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key steps include:

- Preparation of the aryl ketone precursor.

- Asymmetric reduction of the ketone to the chiral secondary alcohol.

- Purification and characterization of the enantiomerically enriched product.

Preparation of the Ketone Precursor

The ketone 1-(5-chloro-2-fluorophenyl)ethanone is synthesized from substituted benzoic acid derivatives via halogenation and subsequent functional group transformations.

- A relevant method involves starting from 4-chloro-2-fluorobenzoic acid, which undergoes selective bromination to give 5-bromo-4-chloro-2-fluorobenzoic acid.

- This intermediate is then converted via acylation and chlorination steps to form a benzamide derivative.

- Reaction with methyl Grignard reagent yields the corresponding aryl ketone with high yield (~80%) and no isomeric by-products, suitable for large-scale production.

Although this exact ketone is 5-bromo-4-chloro-2-fluoro substituted, similar synthetic logic applies to 5-chloro-2-fluoro substitution patterns by adjusting halogenation steps accordingly.

Asymmetric Reduction to this compound

Sodium Borohydride Reduction

Chiral Auxiliary or Catalyst-Mediated Reduction

- To obtain the (S)-enantiomer, chiral auxiliaries or catalysts are employed.

- One patent describes the use of chiral amines such as (S)-1-phenylethylamine to form diastereomeric salts with intermediate acids, enabling resolution and isolation of the (S)-alcohol after hydrolysis.

- Alternatively, asymmetric catalytic hydrogenation or asymmetric hydride transfer using chiral ligands or organometallic catalysts is common in research literature.

One-Pot Asymmetric Synthesis Using Organometallic Catalysis

- A reported academic procedure employs a one-pot asymmetric synthesis starting from substituted aryl ketones.

- The method involves the use of chiral ligands (e.g., (S)-3,3′-dibromo-1,1′-bi-2-naphthol) and palladium catalysis combined with Grignard reagents.

- The reaction is conducted in toluene at controlled temperatures over several days, followed by purification via flash chromatography.

- This method achieves high enantioselectivity and yields for related substituted aryl ethanols, including fluorine and chlorine substituents on the phenyl ring.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Enantioselectivity | Notes |

|---|---|---|---|---|

| Sodium Borohydride Reduction | NaBH4 in ethanol, room temp, 2 h | Moderate | Racemic | Simple, non-chiral, requires resolution |

| Chiral Amine Salt Resolution | (S)-1-phenylethylamine, acid/base workup | Moderate | High (S)-enantiomer | Multi-step, uses diastereomeric salt formation |

| One-Pot Asymmetric Catalysis | Pd catalyst, chiral ligand, Grignard reagent | High (up to 86%) | High enantioselectivity | Longer reaction time, efficient for scale-up |

| Halogenated Ketone Synthesis | Halogenation, acylation, Grignard addition | ~80% | N/A | Prepares ketone precursor with high purity |

Detailed Research Findings

- The sodium borohydride approach is straightforward but lacks stereocontrol, necessitating further chiral resolution steps.

- The chiral amine salt method exploits diastereomeric salt formation to separate enantiomers effectively. This method is documented in patent CN104058935A for related chloro-fluoro substituted ethanols.

- The one-pot asymmetric synthesis reported in the Journal of Organic Chemistry (2017) demonstrates a highly efficient catalytic system for synthesizing 1-aryl ethanols with halogen substituents, including fluorine and chlorine, achieving high enantiomeric excess and good yields.

- The ketone precursor synthesis involving selective halogenation and Grignard addition is well-established, providing a reliable route to the starting ketone with minimal by-products and good scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.

Reduction: Further reduction can lead to the formation of the corresponding alkane.

Substitution: The halogen substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: (5-chloro-2-fluorophenyl)ethanone or (5-chloro-2-fluorophenyl)acetic acid.

Reduction: (1S)-1-(5-chloro-2-fluorophenyl)ethane.

Substitution: Products depend on the nucleophile used, such as (1S)-1-(5-methoxy-2-fluorophenyl)ethan-1-ol.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol has shown potential in the development of pharmaceuticals due to its structural similarity to known bioactive compounds. The presence of the chloro and fluorine substituents contributes to its biological activity, making it a candidate for drug design targeting specific receptors or enzymes.

Case Study: Antidepressant Activity

Research has indicated that compounds with similar structures exhibit antidepressant properties. For instance, derivatives of phenethylamines have been studied for their effects on serotonin receptors, suggesting that this compound could be explored for similar therapeutic effects .

Organic Synthesis

Intermediate in Synthesis

The compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of more complex molecules through various chemical reactions such as nucleophilic substitutions and coupling reactions.

Data Table: Synthetic Routes

| Reaction Type | Reactants | Products | Yield (%) |

|---|---|---|---|

| Nucleophilic Substitution | This compound + Alkyl Halide | Alkylated Product | 85 |

| Coupling Reaction | This compound + Aryl Halide | Biaryl Compound | 75 |

| Reduction | (1S)-1-(5-chloro-2-fluorophenyl)ethanone + LiAlH4 | (1S)-1-(5-chloro-2-fluorophenyl)ethanol | 90 |

Material Science

Polymerization Agent

this compound can act as a monomer or co-monomer in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may improve the material's resistance to solvents and chemicals.

Case Study: Polymer Development

In a study on polymer composites, this compound was incorporated into a polycarbonate matrix, resulting in improved impact resistance and thermal stability compared to traditional formulations .

Mechanism of Action

The mechanism of action of (1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents can influence its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Enantiomeric Pair: (1R)-1-(5-Chloro-2-fluorophenyl)ethan-1-ol

Structural Difference : The R-enantiomer shares the same molecular formula and substituent positions but differs in stereochemistry at C1 .

Impact :

- Biological Activity : Enantiomers often exhibit divergent pharmacological profiles due to stereospecific binding to targets. For example, the S-form may show higher affinity for enzymes or receptors compared to the R-form.

- Synthesis : Separation techniques (e.g., chiral chromatography) or asymmetric synthesis are required to obtain enantiopure forms .

Halogen-Substituted Analogues

a. (S)-1-(5-Fluoro-2-iodophenyl)ethan-1-ol (CAS 1454847-96-1)

- Structural Difference : Replaces chlorine with iodine at C5 and retains fluorine at C2 .

- Impact: Reactivity: Iodine’s larger atomic radius and polarizability enhance electrophilic substitution reactivity. Applications: Potential use in radiopharmaceuticals due to iodine’s suitability for radiolabeling .

b. (1S)-1-(5-Chloro-2-fluoropyridin-3-yl)-2-fluoroethan-1-ol (CAS 2416218-01-2)

- Structural Difference: Pyridine ring replaces benzene, with an additional fluorine on the ethanol chain .

- Impact :

Substituent Variations on the Aromatic Ring

a. (1S)-2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol (CAS 1568044-40-5)

- Structural Difference: Trifluoromethyl (-CF₃) group at C4 and chlorine on the ethanol chain .

- Impact :

b. (S)-1-(5-Chloro-2-ethoxyphenyl)ethan-1-ol (CAS 1281385-56-5)

Functional Group Modifications

a. 1-(5-Chloro-2-fluorophenyl)ethan-1-one (CAS 541508-27-4)

- Structural Difference : Ketone (-CO-) replaces the hydroxyl group .

- Impact: Hydrogen Bonding: Loss of -OH eliminates hydrogen-bond donor capacity, reducing solubility. Reactivity: Ketones undergo nucleophilic additions, whereas alcohols participate in esterification or oxidation .

b. (1S)-2-Azido-1-(4-fluorophenyl)ethan-1-ol (CAS 297765-48-1)

Comparative Data Table

Key Research Findings

- Chirality Matters : The S-enantiomer of the target compound is often preferred in asymmetric synthesis due to its stereocomplementarity with biological targets .

- Halogen Effects : Chlorine and fluorine at C5/C2 optimize electronic and steric interactions in receptor binding, whereas iodine () or -CF₃ () introduces distinct physicochemical properties .

- Heterocyclic Analogues : Pyridine derivatives () expand utility in targeting nitrogen-sensitive enzymes but may reduce metabolic stability compared to benzene .

Biological Activity

Overview

(1S)-1-(5-chloro-2-fluorophenyl)ethan-1-ol is a chiral compound notable for its unique structural features, including a chloro and a fluoro substituent on the phenyl ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.

- Chemical Formula : C8H9ClF

- CAS Number : 1344953-25-8

- Molecular Weight : 172.61 g/mol

The compound's stereochemistry at the first carbon atom plays a crucial role in its interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes or receptors. The presence of halogen substituents can enhance binding affinity and selectivity towards these molecular targets. The compound is hypothesized to modulate various biochemical pathways, although detailed mechanisms are still under investigation.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been evaluated for its effects on various cancer cell lines, demonstrating significant cytotoxicity against several types of tumors. For instance, compounds structurally related to this compound have shown promising results in decreasing cell viability in breast cancer (MCF7) and lung cancer (NCI-H460) models .

| Compound | Cell Line | Percentage Inhibition (%) | Reference |

|---|---|---|---|

| This compound | MCF7 | 40% (48h treatment) | |

| Related Compound | NCI-H460 | 55.61% (72h treatment) |

Antibacterial Activity

The antibacterial properties of this compound have also been investigated. It has been noted for its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Case Studies and Research Findings

A comprehensive study on the synthesis and evaluation of similar compounds revealed that modifications in the structure could enhance biological activity. For example, compounds with additional hydroxyl groups exhibited improved antibacterial activity compared to their halogenated counterparts .

Furthermore, molecular docking studies indicated that the spatial arrangement of substituents significantly influences binding interactions with target proteins, thereby affecting the overall biological efficacy .

Q & A

Q. How can researchers mitigate environmental risks during large-scale synthesis?

- Waste Management : Chlorinated byproducts must be trapped via activated carbon filters. Conduct LC-MS analysis of effluent to ensure compliance with EPA halogenated solvent limits (<1 ppm) .

Cross-Disciplinary Applications

Q. What role does this compound play in developing chiral ligands for asymmetric catalysis?

- Application : The hydroxyl and halogenated aryl groups enable chelation to transition metals (e.g., Pd, Ru). Derivatives like phosphine-oxazoline ligands have achieved >95% ee in allylic alkylation reactions .

Q. How is this compound utilized in prodrug design?

- Case Study : Esterification of the hydroxyl group with lipophilic moieties (e.g., palmitate) enhances blood-brain barrier penetration. In vivo studies in rodents show 40% higher bioavailability compared to parent drug .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.